S-Acetyl vs. N-Acetyl Structural Isomerism
The compound is unequivocally defined as S-acetyl-L-cysteine hydrochloride, where the acetyl group is esterified to the thiol side chain . This contrasts with the common therapeutic agent N-acetyl-L-cysteine (NAC, CAS 616-91-1), where acetylation occurs on the alpha-amino group. This structural isomerism results in a different molecular target and requires distinct analytical conditions for detection and quantification, which is the basis for its use as an impurity standard for acetylcysteine drug substances [1].
| Evidence Dimension | Site of Acetylation |
|---|---|
| Target Compound Data | S-acetyl (thiol group esterified) |
| Comparator Or Baseline | N-Acetyl-L-cysteine (NAC): N-acetyl (alpha-amino group) |
| Quantified Difference | Structural isomer; different chromatographic retention time and mass spectral fragmentation pattern |
| Conditions | Chemical structural determination; pharmaceutical impurity profiling methods |
Why This Matters
This structural distinction is critical for analytical chemists developing impurity methods or researchers studying structure-specific biochemical interactions.
- [1] CATO. Acetylcysteine Impurity 29. CAS 66185-37-3. View Source
